molecular formula C11H12BrNO B15066560 7-Bromo-2-isopropylisoindolin-1-one

7-Bromo-2-isopropylisoindolin-1-one

Cat. No.: B15066560
M. Wt: 254.12 g/mol
InChI Key: MGVDAKMUIOKZNR-UHFFFAOYSA-N
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Description

7-Bromo-2-isopropylisoindolin-1-one is a chemical compound that belongs to the class of isoindolinones. Isoindolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals. The presence of a bromine atom at the 7th position and an isopropyl group at the 2nd position makes this compound unique and potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-isopropylisoindolin-1-one typically involves the bromination of 2-isopropylisoindolin-1-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-isopropylisoindolin-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of 2-isopropylisoindolin-1-one.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of various substituted isoindolinones.

    Oxidation Reactions: Formation of isoindolinone derivatives with different oxidation states.

    Reduction Reactions: Formation of 2-isopropylisoindolin-1-one.

Scientific Research Applications

7-Bromo-2-isopropylisoindolin-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-isopropylisoindolin-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The bromine atom and the isoindolinone core may play a crucial role in its biological activity by binding to specific enzymes or receptors, thereby modulating their function. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylisoindolin-1-one: Lacks the bromine atom at the 7th position.

    7-Chloro-2-isopropylisoindolin-1-one: Contains a chlorine atom instead of a bromine atom at the 7th position.

    7-Bromo-2-methylisoindolin-1-one: Contains a methyl group instead of an isopropyl group at the 2nd position.

Uniqueness

7-Bromo-2-isopropylisoindolin-1-one is unique due to the presence of both the bromine atom at the 7th position and the isopropyl group at the 2nd position. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

IUPAC Name

7-bromo-2-propan-2-yl-3H-isoindol-1-one

InChI

InChI=1S/C11H12BrNO/c1-7(2)13-6-8-4-3-5-9(12)10(8)11(13)14/h3-5,7H,6H2,1-2H3

InChI Key

MGVDAKMUIOKZNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

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